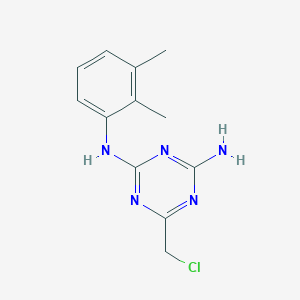

6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dimethylphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through nucleophilic substitution reactions, where the triazine ring is reacted with 2,3-dimethylaniline.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic solutions, often at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine as an anticancer agent. Research has focused on its ability to inhibit the growth of various cancer cell lines:

- Breast Cancer : A study demonstrated that compounds with a similar triazine structure exhibited selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231), while sparing non-cancerous cells (MCF-10A) . This selectivity is crucial for developing targeted cancer therapies.

- Mechanism of Action : The mechanism involves interference with cellular proliferation pathways, potentially through the inhibition of specific kinases or other molecular targets involved in cancer cell growth .

Synthesis of Derivatives

The compound serves as a scaffold for synthesizing a library of derivatives with enhanced biological properties. For instance:

- Microwave-Assisted Synthesis : A one-pot microwave-assisted method allows for rapid synthesis of various derivatives from readily available starting materials. This method has been shown to improve yields and reduce reaction times significantly .

- Structure-Activity Relationship (SAR) : By modifying substituents on the triazine ring, researchers can explore the SAR to identify more potent compounds with improved selectivity and efficacy against specific cancer types .

Case Study 1: Antiproliferative Screening

A comprehensive screening of 126 triazine derivatives was conducted against three breast cancer cell lines. The results indicated that certain derivatives significantly inhibited the growth of MDA-MB231 cells at low concentrations (10 µM), demonstrating the potential for further development into therapeutic agents .

Case Study 2: QSAR Modeling

In conjunction with biological testing, quantitative structure-activity relationship (QSAR) modeling was employed to predict the activity of new derivatives based on their chemical structure. This modeling aids in the rational design of compounds with enhanced anticancer properties by identifying key structural features that correlate with biological activity .

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with similar structural features but different substituents.

6-(Bromomethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine: A bromine analog of the compound .

N-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4,6-triamine: A triazine derivative with an additional amino group.

Uniqueness

6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the chloromethyl and dimethylphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

6-(Chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound characterized by its triazine core structure. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, particularly in the context of biological activity. Its unique chemical properties stem from the chloromethyl group and the dimethylphenyl substituent.

- Molecular Formula : C12H14ClN5

- Molecular Weight : 263.73 g/mol

- Structure : The compound features a six-membered triazine ring containing three nitrogen atoms, with a chloromethyl group at the 6-position and a dimethylphenyl group at the nitrogen atom .

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This property allows it to react with various nucleophiles, including amines and alcohols, facilitating the formation of new compounds. The electron-deficient nature of the triazine ring also enables it to participate in electrophilic aromatic substitution reactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antiproliferative Activity : Preliminary studies suggest that triazine derivatives possess significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown potent antileukemic activity .

- Antimicrobial Properties : Some triazine derivatives have demonstrated antimicrobial activity against a range of pathogens. This is particularly relevant for compounds used in agricultural applications as fungicides or herbicides.

- Enzyme Inhibition : The ability of these compounds to inhibit specific enzymes can also contribute to their biological effects. For example, certain triazines are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives:

- Anticancer Activity :

- Antimicrobial Testing :

- Enzyme Inhibition Studies :

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C12H14ClN5 | Antiproliferative |

| 6-(Chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | C12H14ClN5 | Antimicrobial |

| 6-(Chloromethyl)-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine | C13H16ClN5 | Enzyme inhibition |

Q & A

Q. Basic: What are the established synthetic routes for 6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized for improved yield?

Methodological Answer:

The compound can be synthesized via microwave-assisted multicomponent reactions, leveraging methods analogous to those for related triazine-diamines. For example:

- Step 1: React cyanoguanidine with 2,3-dimethylphenylamine and chloromethyl-containing aldehydes in ethanol under acidic conditions (e.g., HCl).

- Step 2: Optimize microwave parameters (e.g., 140°C, 150W, 50 minutes) to enhance cyclization efficiency .

- Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1:1 for cyanoguanidine, aldehyde, and amine) and post-reaction alkalization (5N NaOH) to precipitate impurities .

Table 1: Comparative Yields Under Different Conditions

| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Ethanol | 140 | 50 | 35–45 |

| DMF | 120 | 60 | 20–30 |

| Methanol | 130 | 45 | 25–35 |

Q. Basic: How is the purity and structural integrity of this compound confirmed using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis: Compare experimental 1H/13C NMR shifts with computational predictions. For example, the chloromethyl group typically resonates at δ 4.2–4.5 ppm (1H) and δ 45–50 ppm (13C) .

- Melting Point: Validate consistency with analogs (e.g., 138–156°C for triazine-diamines with aryl substituents) .

- HPLC/UPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to confirm >95% purity .

Q. Advanced: How can 3D-QSAR modeling be applied to predict the biological activity of this compound derivatives, and what molecular descriptors are critical?

Methodological Answer:

3D-QSAR models (e.g., CoMFA/CoMSIA) can correlate steric, electrostatic, and hydrophobic fields with antiproliferative activity:

- Critical Descriptors:

- Steric: Bulky substituents (e.g., 2,3-dimethylphenyl) enhance interactions with hydrophobic pockets.

- Electrostatic: Chloromethyl groups improve electrophilicity, aiding DNA adduct formation .

- Validation: Use leave-one-out cross-validation (q2>0.5) and external test sets (r2>0.6) .

Table 2: Key 3D-QSAR Coefficients for Triazine Analogs

| Descriptor | Contribution (%) | Biological Relevance |

|---|---|---|

| Steric (A) | 45 | Enhances target binding affinity |

| Electrostatic (B) | 35 | Facilitates DNA intercalation |

| Hydrophobic (C) | 20 | Improves membrane permeability |

Q. Advanced: What strategies are effective in overcoming resistance mechanisms observed in cancer cell lines treated with triazine-2,4-diamine analogs?

Methodological Answer:

- Combination Therapy: Pair with inhibitors of efflux pumps (e.g., verapamil) or DNA repair pathways (e.g., PARP inhibitors) to mitigate resistance .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to reduce metabolic deactivation .

- Mechanistic Studies: Use RNA-seq to identify upregulated resistance genes (e.g., ABC transporters) and design targeted adjuvants .

Q. Advanced: How does the chloromethyl substituent influence the compound's reactivity and interaction with biological targets compared to other alkyl or aryl groups?

Methodological Answer:

- Reactivity: The chloromethyl group acts as a leaving group, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols in kinases) .

- Biological Interactions: Compared to methyl or phenyl groups, chloromethyl enhances electrophilicity, improving inhibition of enzymes like biotin carboxylase (IC50 < 1 µM) .

- Solubility Trade-off: Chloromethyl reduces aqueous solubility; co-solvents (e.g., DMSO) or prodrug strategies are recommended for in vivo studies .

Q. Advanced: How can crystallography elucidate the supramolecular assembly of this compound in solid state?

Methodological Answer:

- X-ray Diffraction: Analyze hydrogen-bonding networks (e.g., N–H···N interactions between triazine and aryl groups) .

- Dihedral Angles: Measure angles between chloromethyl and triazine rings (typically ~170–175°) to assess planarity and stacking potential .

- Packing Diagrams: Use software (e.g., Mercury) to visualize 1D chains or 2D layers, critical for designing co-crystals with enhanced stability .

Q. Advanced: What in silico tools are recommended for predicting the environmental fate and toxicity of chloromethyl-substituted triazine-diamines?

Methodological Answer:

- EPI Suite: Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) profiles .

- ADMET Predictors: Assess bioaccumulation (log P > 3 indicates high risk) and hepatic clearance (CYP450 interactions) .

- Contradiction Analysis: Resolve discrepancies between predicted and experimental toxicity using molecular dynamics simulations (e.g., GROMACS) .

Properties

Molecular Formula |

C12H14ClN5 |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

6-(chloromethyl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C12H14ClN5/c1-7-4-3-5-9(8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) |

InChI Key |

UXJDIALRLMIANN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CCl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.